molecular formula C27H54N3O6P B3028492 Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite CAS No. 2122-49-8

Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite

Cat. No.: B3028492
CAS No.: 2122-49-8
M. Wt: 547.7 g/mol
InChI Key: WLGSYBIYACWXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite (CAS: 2122-49-8) is a phosphite ester derivative featuring three hindered piperidinyl hydroxyl groups. Its molecular formula is C27H54N3O6P, with a molecular weight of 547.71 g/mol . The compound is characterized by high thermal stability, evidenced by a boiling point of 585.8°C and a flash point of 308.1°C, making it suitable for high-temperature industrial applications .

Primarily used as a polymerization inhibitor, it prevents premature polymerization of vinyl monomers during storage and processing . Its efficacy stems from the stable nitroxyl radical intermediates formed during inhibition, which scavenge free radicals . The compound’s hindered amine structure contributes to its resistance to degradation and compatibility with polymers .

Properties

IUPAC Name

tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54N3O6P/c1-22(2)13-19(14-23(3,4)28(22)31)34-37(35-20-15-24(5,6)29(32)25(7,8)16-20)36-21-17-26(9,10)30(33)27(11,12)18-21/h19-21,31-33H,13-18H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSYBIYACWXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OP(OC2CC(N(C(C2)(C)C)O)(C)C)OC3CC(N(C(C3)(C)C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54N3O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330392
Record name tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2122-49-8
Record name NSC251799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite involves a two-step process:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2.1. Oxidation to Phosphate Esters

The phosphite undergoes oxidation to form Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate (compound 7 in ):

  • Reagents : Ascorbic acid in a water/THF mixture.

  • Mechanism : Ascorbic acid acts as a reducing agent, facilitating the conversion of P(III) in phosphite to P(V) in phosphate.

  • Yield : 39.5 g (70% purity) of pale yellow solid .

2.2. Reduction to Piperidinyl Phosphate

Further reduction with zinc dust in glacial acetic acid removes hydroxyl groups, yielding Tris(2,2,6,6-tetramethylpiperidin-4-yl) phosphate (compound 8 in ):

  • Conditions : Heating to near-boiling followed by neutralization with KOH.

  • Outcome : 19.3 g of brownish liquid with ³¹P NMR δ −2.90 ppm .

Reactivity in Flame-Retardant Systems

The compound participates in radical scavenging and thermal stabilization due to its nitroxide and phosphite moieties:

  • Antioxidant Activity : Demonstrated TEAC (Trolox equivalent antioxidant capacity) values of 0.96 for analogous α-hydroxyphosphonate nitroxides, indicating strong radical quenching .

  • Thermal Stability : Decomposes above 200°C, releasing phosphorus-containing species that form protective char layers .

Comparative Reaction Pathways

Reaction TypeReagents/ConditionsProductYield/Purity
SynthesisPCl₃, TEA, DCM, −16°CTris(1-hydroxy-TEMPO) phosphite70% purity
OxidationAscorbic acid, H₂O/THFTris(1-hydroxy-TEMPO) phosphate39.5 g
ReductionZn, glacial acetic acidTris(TEMPO) phosphate19.3 g

Mechanistic Insights

  • Phosphite to Phosphate : The oxidation involves nucleophilic attack by water or ascorbate on the phosphorus center, followed by rearrangement.

  • Radical Stabilization : The TEMPO moiety stabilizes free radicals via steric hindrance and electron delocalization, enhancing flame-retardant efficacy .

Mechanism of Action

The primary mechanism by which Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite exerts its effects is through the inhibition of oxidative reactions. It acts as a radical scavenger, neutralizing free radicals that can cause the degradation of polymers. This action helps in extending the service life of polymer materials by preventing oxidative damage .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Applications Stability Highlights Toxicity/Environmental Impact
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite 2122-49-8 547.71 Polymerization inhibitor, high-temperature stabilizer High thermal stability (bp: 585.8°C) Limited data; industrial use restricted
Tris(2,4-di-tert-butylphenyl) phosphite 31570-04-4 646.91 Antioxidant (Irgafos 168) Hydrolytically stable; degrades into persistent phosphate Environmental contaminant
Tris(nonylphenyl) phosphite 26523-78-4 689.00 (approx.) PLA processing aid High hydrolytic stability Releases toxic nonylphenol; SVHC listed
Tris(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl) phosphite Not available ~550 (estimated) Radical-mediated reactions Reactive with selenium Not documented

Key Research Findings

Reactivity Differences : The hydroxyl groups in the target compound enhance hydrogen bonding and radical stabilization, whereas aryl phosphites (e.g., tris(2,4-di-tert-butylphenyl) phosphite) prioritize hydrolytic stability over radical scavenging .

Thermal Performance : The target compound’s high boiling point makes it superior for high-temperature applications compared to aryl phosphites, which degrade at lower temperatures .

Biological Activity

Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite, commonly referred to as Tinhibitor™ 1705, is a compound with significant applications in polymer chemistry as a polymerization inhibitor. Its structural complexity and functional groups suggest potential biological activities that merit detailed exploration.

  • Chemical Formula : C27H54N3O6P
  • Molecular Weight : 547.71 g/mol
  • CAS Number : 2122-49-8
  • Appearance : Red powder
  • Melting Point : Minimum 125 °C
  • Boiling Point : 585.8 °C at 760 mmHg
  • Flash Point : 308.1 °C

This compound acts primarily as a radical scavenger. Its mechanism involves the inhibition of radical polymerization processes which can also extend to biological systems where oxidative stress is a factor. The compound's ability to donate hydrogen atoms makes it a suitable candidate for reducing reactive oxygen species (ROS), thereby potentially mitigating oxidative damage in biological contexts.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. The presence of the tetramethylpiperidine moiety is known to enhance the stability of the radical formed during oxidation reactions, effectively neutralizing free radicals and reducing oxidative stress in cells .

Inhibition of Polymerization in Biological Systems

In biological settings, the compound can inhibit unwanted polymerization reactions that may occur during the storage and handling of biological materials. This property is particularly relevant in biopharmaceutical formulations where protein stability is crucial .

Study on Radical Scavenging Activity

A study evaluated the radical scavenging activity of various phosphite compounds, including this compound. The results demonstrated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to controls .

Application in Therapeutic Formulations

Research has shown that incorporating this compound into therapeutic protein formulations improves their stability against photooxidation. This finding highlights its potential role as an additive in drug formulations to enhance shelf life and efficacy .

Comparative Analysis of Biological Activity

Compound NameAntioxidant ActivityPolymerization InhibitionStability Improvement
Tinhibitor™ 1705 (this compound)HighEffectiveSignificant
Traditional Phenolic InhibitorsModerateLimitedVariable
Aromatic AminesLowIneffectiveLow

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite?

  • Methodological Answer : The synthesis involves reacting 4-hydroxy-TEMPO (0.348 mol) with phosphorus trichloride (0.116 mol) in dichloromethane (DCM) under an argon atmosphere at −16°C, followed by warming to room temperature. Key challenges include controlling exothermic reactions and ensuring stoichiometric precision. Post-synthesis, ascorbic acid is used to reduce intermediates, yielding a pale yellow solid (70% purity after ether extraction). Critical characterization includes 1H^{1}\text{H} NMR (e.g., δ 4.45 ppm for piperidinyl protons) and 31P^{31}\text{P} NMR (δ −3.16 ppm, quartet) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm substituent environments and phosphorus bonding .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., 547.7079 g/mol) .
  • Chromatography : HPLC or TLC to detect impurities, especially residual starting materials like 4-hydroxy-TEMPO .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols form .
  • Storage : Store in a cool, dry, and ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • Spill management : Use absorbent materials and avoid dust generation. Ventilate the area and dispose of waste via approved hazardous protocols .

Advanced Research Questions

Q. How does the compound interact with free radicals in polymer stabilization?

  • Methodological Answer : The 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl (TEMPO) moieties act as radical scavengers. Experimental design should include:

  • Electron paramagnetic resonance (EPR) : To monitor radical quenching efficiency.
  • Accelerated aging tests : Expose polymer samples to UV light or heat and measure oxidative degradation via FTIR or DSC. Compare stabilization efficacy against commercial antioxidants (e.g., tris(2,4-di-tert-butylphenyl) phosphite) .

Q. What are the thermal decomposition pathways and products of this compound?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Perform under nitrogen/air to identify mass loss steps (decomposition onset ~300°C).
  • GC-MS analysis : Identify volatile decomposition products (e.g., piperidine derivatives or phosphorous oxides).
  • Mechanistic studies : Compare with structurally related phosphites (e.g., tris(2,4-di-tert-butylphenyl) phosphite) to infer stability trends .

Q. How can researchers optimize its compatibility with other polymer additives?

  • Methodological Answer :

  • Compatibility screening : Use differential scanning calorimetry (DSC) to detect phase separation or exothermic interactions.
  • Synergistic studies : Test blends with UV absorbers (e.g., benzotriazoles) or hindered amine light stabilizers (HALS) in polypropylene films. Measure mechanical properties (tensile strength) and oxidative induction time (OIT) .

Q. What analytical methods are suitable for detecting trace amounts in complex matrices?

  • Methodological Answer :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column and methanol/water gradient. Monitor the parent ion (m/z 548) and fragmentation patterns.
  • Solid-phase extraction (SPE) : Pre-concentrate samples using hydrophobic interaction cartridges. Validate recovery rates (>85%) in simulated food-contact polymers .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to resolve them?

  • Analysis : Some studies describe the compound as sparingly soluble in water but highly soluble in DCM or THF. Contradictions may arise from purity differences (e.g., 70% vs. 99% purity).
  • Resolution : Standardize solvent systems (e.g., use USP-grade solvents) and report purity-adjusted solubility values. Cross-validate with multiple techniques (e.g., nephelometry vs. gravimetry) .

Q. Conflicting NMR chemical shifts across studies: What factors contribute?

  • Analysis : Variations in solvent (CDCl₃ vs. DMSO-d₆), temperature, or sample concentration can alter chemical shifts. For example, 31P^{31}\text{P} NMR shifts may differ due to hydrogen bonding with residual hydroxyl groups.
  • Resolution : Report experimental conditions rigorously. Use internal standards (e.g., trimethyl phosphate) for NMR calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite
Reactant of Route 2
Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.